molecular formula C11H10N2O2 B3223869 1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid CAS No. 1225884-44-5

1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid

Cat. No.: B3223869
CAS No.: 1225884-44-5
M. Wt: 202.21
InChI Key: FRIGZZQSGCLHTR-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid is a synthetically valuable aromatic imidazole derivative intended for research and development as a key chemical building block. Compounds featuring the imidazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities; the imidazole ring is a core structure in many approved drugs and is known to interact with various enzymes and receptors. This specific molecule combines a 1-methylimidazole core, a phenyl substituent, and a carboxylic acid functional group. The carboxylic acid moiety makes it a versatile intermediate for further chemical synthesis, particularly for forming amide bonds to create more complex molecules for biological screening. Research into analogous phenylimidazole carboxylic acids has shown potential in areas such as enzyme inhibition and antimicrobial development , although the specific applications for this derivative require further investigation. As with all our fine chemicals, this product is manufactured, purified, and characterized to meet high-quality standards for research applications. It is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-4-phenylimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIGZZQSGCLHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-phenylimidazole with a carboxylating agent. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its biological activities. Research indicates that it may possess:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Studies suggest potential in inhibiting cancer cell proliferation through modulation of signaling pathways .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, notably:

  • Xanthine Oxidase Inhibitors : Similar compounds have shown significant inhibition, which is relevant for treating gout and hyperuricemia .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metals. This application is crucial in developing new materials and catalysts .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives of imidazole compounds, including 1-methyl-4-phenyl-1H-imidazole derivatives. The results indicated that certain modifications increased potency against cancer cell lines, making it a promising candidate for further development .

Case Study 2: Enzyme Inhibition

Research on xanthine oxidase inhibitors demonstrated that derivatives of imidazole compounds exhibited IC50 values comparable to established drugs like Febuxostat. This suggests that this compound could be synthesized into effective therapeutics for managing uric acid levels .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in:

  • Organic Synthesis : As an intermediate in the synthesis of other chemical compounds.
  • Material Science : Its properties make it suitable for developing advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, molecular properties, and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Functional Groups Notable Properties
1-Methyl-4-phenyl-1H-imidazole-2-carboxylic acid 1-Me, 4-Ph, 2-COOH C₁₁H₁₀N₂O₂ 202.21 Carboxylic acid, phenyl High hydrogen bonding potential
1-Phenyl-1H-imidazole-4-carboxylic acid 1-Ph, 4-COOH C₁₀H₈N₂O₂ 188.18 Carboxylic acid, phenyl Planar aromatic system
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1-Pyrimidinyl, 4-COOH C₈H₆N₄O₂ 190.16 Carboxylic acid, pyrimidine Enhanced solubility in polar solvents
1-Methyl-4-(1-methylimidazole-2-amido)-1H-pyrrole-2-carboxylic acid 1-Me, 4-amido-pyrrole, 2-COOH C₁₃H₁₃N₅O₃ 295.28 Amido, pyrrole, carboxylic acid Increased steric bulk; potential for intramolecular H-bonding
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 1-Cl-Ph, 4-COOH C₁₀H₇ClN₂O₂ 222.63 Carboxylic acid, chlorophenyl Electron-withdrawing Cl enhances acidity

Impact of Substituent Position on Acidity

The carboxylic acid group’s position significantly affects acidity. For example:

  • This compound (pKa ~3.5–4.5, estimated): The 2-position carboxylic acid allows resonance stabilization with the imidazole ring, reducing acidity compared to aliphatic carboxylic acids.

Experimental data from buffer studies (pH 1–14) on similar imidazole-2-carboxylic acid derivatives suggest that substituents at the 4/5-positions modulate solubility and ionization behavior .

Hydrogen Bonding and Solubility

  • This compound forms strong intermolecular hydrogen bonds via its carboxylic acid group, as evidenced by crystallographic studies using SHELX software . This property enhances its crystallinity but may reduce aqueous solubility.
  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid demonstrates higher solubility in polar solvents (e.g., DMSO, water) due to the pyrimidine ring’s electron-deficient nature, which promotes dipole interactions .

Biological Activity

1-Methyl-4-phenyl-1H-imidazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazole derivative family, characterized by a five-membered ring containing nitrogen atoms. Its structure allows for various interactions with biological macromolecules, influencing its activity in different biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved.

Interaction with Enzymes

Research indicates that this compound can inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. Inhibition of this enzyme can lead to decreased uric acid production, making it a potential treatment for conditions like gout .

Biological Activities

The compound has been evaluated for several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its interaction with bacterial enzymes may disrupt essential metabolic pathways.

Anticancer Properties : There is emerging evidence supporting its potential as an anticancer agent. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated, showing promise in preclinical models .

Neurological Effects : Given its structural similarity to other imidazole derivatives known for neuroprotective effects, this compound is being explored for potential therapeutic applications in neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

Study Focus Findings
Xanthine Oxidase InhibitionShowed potent inhibition with IC50 values comparable to standard drugs used for gout treatment.
Antiviral ActivityInvestigated for HIV integrase inhibition; showed moderate activity but significant cytotoxicity at higher concentrations.
Enzyme InteractionDemonstrated the ability to modulate enzyme activities linked to metabolic processes, suggesting broader therapeutic implications.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . For imidazole derivatives, pH-controlled condensation reactions are critical to avoid side products. Post-synthesis, purity is validated via HPLC (≥98% threshold) and elemental analysis. Buffer systems (e.g., KH2PO4/Na2HPO4 at pH 7) can stabilize the compound during characterization .

Q. How should spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer : Use UV-Vis spectroscopy in pH-adjusted buffers (e.g., borate or phosphate systems) to study electronic transitions influenced by substituents . NMR (¹H/¹³C) in DMSO-<i>d</i>6 resolves tautomeric equilibria, with chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carboxylic protons (δ 12–13 ppm) being diagnostic. IR spectroscopy confirms the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) and hydrogen bonding .

Q. What buffer systems are appropriate for studying its pH-dependent solubility and stability?

  • Methodological Answer : Prepare 14 buffers across pH 1–14 using KCl/HCl (pH 1), citrate/NaOH (pH 3–6), and Na2B4O7/NaOH (pH 8–10). Measure solubility via UV absorbance at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) after 24-hour equilibration. Stability studies require LC-MS to detect degradation products (e.g., decarboxylation at pH >12) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for imidazole derivatives be resolved?

  • Methodological Answer : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) and anisotropic displacement parameters. For ambiguous electron density (e.g., disordered phenyl rings), apply restraints (DFIX, SIMU) and validate with Rfree convergence. Comparative analysis of multiple datasets (e.g., varying temperatures) resolves tautomeric ambiguities .

Q. What strategies enable the synthesis of tetra-substituted imidazole derivatives from this compound?

  • Methodological Answer : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions at the 4-position. For 1,2,4,5-tetrasubstituted derivatives, use microwave-assisted cyclization (e.g., 2-cyclohexyl-4,5-diphenyl derivatives) with [BMIM]BF4 ionic liquid to enhance yields (~85%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Q. How to analyze hydrogen bonding and tautomerism in substituted imidazoles?

  • Methodological Answer : Conduct X-ray crystallography to identify intermolecular H-bonds (e.g., carboxylic acid dimerization, d(O···O) ≈ 2.6 Å). For tautomerism, use <sup>15</sup>N NMR in D2O to distinguish 1H/3H tautomers via <sup>1</sup>JNH coupling constants. DFT calculations (B3LYP/6-31G**) predict tautomer stability (ΔG < 2 kcal/mol favors equilibrium) .

Q. What safety protocols are critical for handling reactive derivatives of this compound?

  • Methodological Answer : Use glove boxes under N2 for air-sensitive derivatives (e.g., nitro or trifluoromethyl groups). For toxic intermediates, employ HEPA-filtered fume hoods and PPE (nitrile gloves, ASTM-rated goggles). Waste must be neutralized (10% NaOH for acidic byproducts) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid
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1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid

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